

APcK110 Kinase Selectivity Profile: A Comparative Guide

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Compound of Interest

Compound Name: APcK110
Cat. No.: B13917794

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This guide provides a comprehensive overview of the kinase selectivity profile of **APcK110**, a potent inhibitor of the KIT tyrosine kinase. While a complete quantitative dataset from its initial broad-panel screening is not publicly available, this document summarizes the known targets, offers a comparison with other well-known kinase inhibitors, and provides detailed experimental methodologies for kinase selectivity profiling.

Qualitative Selectivity Profile of APcK110

APcK110 was initially identified as a potent inhibitor of both wild-type and mutated forms of the KIT receptor tyrosine kinase. A primary high-throughput screening of **APcK110** was conducted by Ambit Biosciences (now Eurofins Discovery) against a panel of 240 human kinases at a concentration of 10 $\mu\text{mol/L}$.

Based on published research, in addition to its potent inhibition of KIT and its clinically relevant D816V mutant, **APcK110** demonstrated activity against a small number of other kinases.

Known Off-Target Kinases:

- TGFBR2
- MEK2
- p38 gamma

- RET
- MEK4
- MAP4K5
- MAP4K4
- Aurora kinase B
- PKC alpha

This profile suggests that **APcK110** is a relatively selective inhibitor, with its primary activity centered on KIT.

Comparison with Other Kinase Inhibitors

APcK110 has been shown to be a more potent inhibitor of the proliferation of OCI/AML3 acute myeloid leukemia cells than the established kinase inhibitors imatinib and dasatinib.^[1] Imatinib and dasatinib are known for their activity against BCR-ABL, PDGFR, and KIT kinases, with dasatinib also inhibiting SRC family kinases.^[1] The stronger anti-proliferative effect of **APcK110** in this cell line suggests a distinct and potent inhibitory profile.

Experimental Protocols

The selectivity of **APcK110** was determined using a high-throughput competition binding assay, commercially known as KINOMEscan™. This technology is now provided by Eurofins Discovery.

KINOMEscan™ Competition Binding Assay Protocol

This assay quantifies the binding of a test compound to a panel of kinases by measuring its ability to compete with an immobilized, active-site directed ligand.

Principle: The assay relies on a competition between the test compound and an immobilized ligand for binding to the kinase active site. The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) for a DNA tag that is fused to the kinase. A lower amount of bound kinase indicates stronger competition from the test compound.

Materials:

- Kinases: Human kinases expressed as fusions with a T7 bacteriophage DNA tag.
- Immobilized Ligand: A proprietary, high-affinity ligand immobilized on a solid support (e.g., beads).
- Test Compound: **APcK110** or other inhibitors dissolved in DMSO.
- Assay Plates: Multi-well plates suitable for high-throughput screening.
- Buffers and Reagents: Binding buffers, wash buffers, and qPCR reagents.

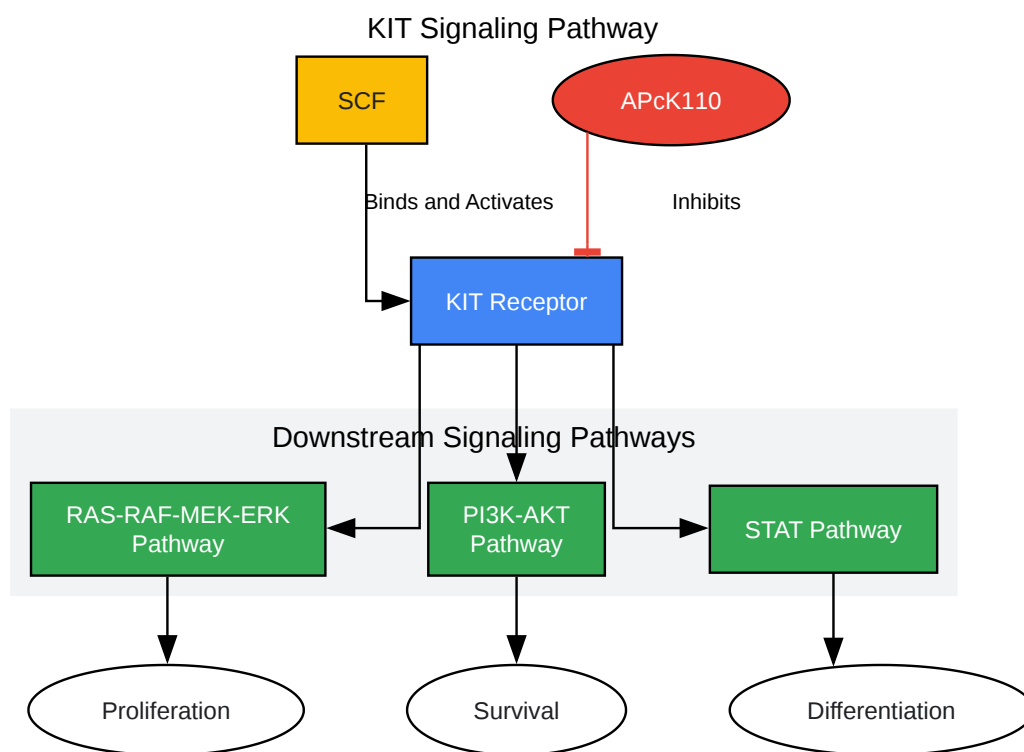
Procedure:

- Preparation: The test compound is serially diluted to the desired concentrations.
- Binding Reaction: The DNA-tagged kinase, the immobilized ligand, and the test compound are combined in the wells of the assay plate. The mixture is incubated to allow the binding reaction to reach equilibrium.
- Washing: The solid support with the bound kinase is washed to remove any unbound kinase and test compound.
- Elution and Quantification: The bound kinase is eluted, and the associated DNA tag is quantified using qPCR.
- Data Analysis: The amount of kinase bound to the immobilized ligand in the presence of the test compound is compared to a DMSO control (no test compound). The results are typically expressed as "percentage of control," where a lower percentage indicates stronger binding of the test compound to the kinase. For more detailed characterization, dissociation constants (K_d) can be determined by running the assay with a range of test compound concentrations.

Visualizations

Signaling Pathway of KIT

The following diagram illustrates the signaling pathway downstream of the KIT receptor tyrosine kinase, a primary target of **APcK110**. Activation of KIT by its ligand, stem cell factor (SCF), leads to the activation of multiple downstream pathways that regulate cell proliferation, survival, and differentiation. **APcK110** inhibits the initial phosphorylation of KIT, thereby blocking these downstream signals.



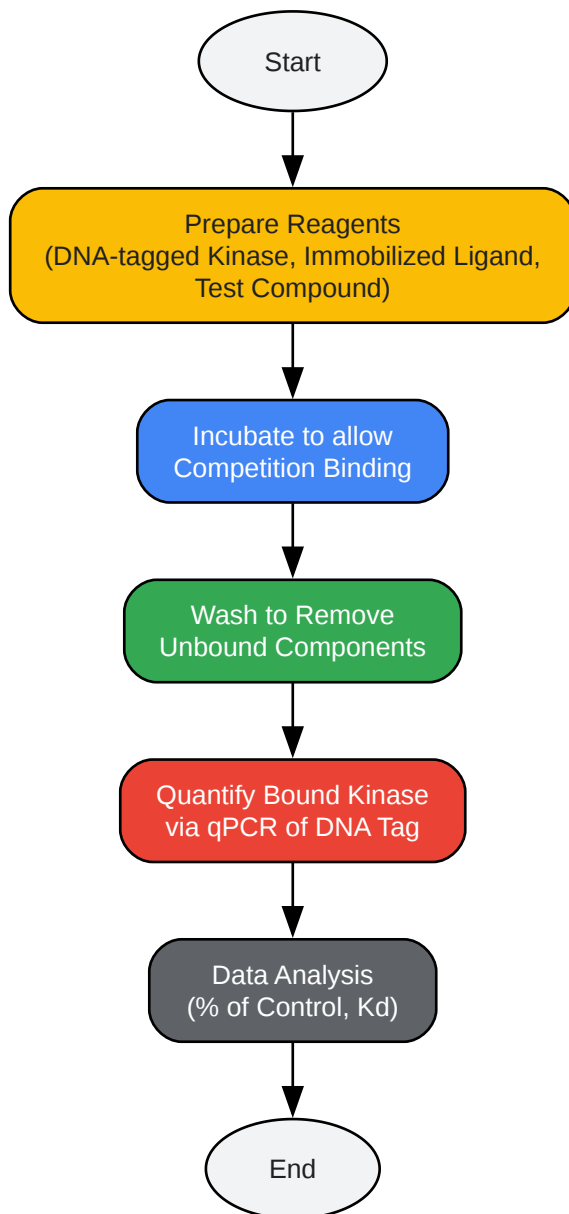
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Caption: KIT Receptor Signaling Pathway and Inhibition by **APcK110**.

Experimental Workflow for KINOMEScan™

The diagram below outlines the key steps of the KINOMEScan™ competition binding assay used for determining the selectivity profile of kinase inhibitors like **APcK110**.

KINOMEScan™ Experimental Workflow

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Caption: KINOMEScan™ Competition Binding Assay Workflow.

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References

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